2,6-Dimethylpiperidin-4-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

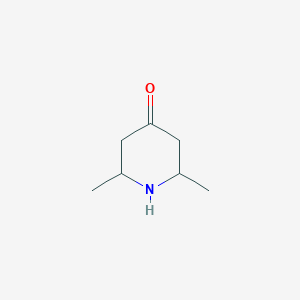

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylpiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-5-3-7(9)4-6(2)8-5/h5-6,8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYOYMNCAWSORG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45717-87-1 | |

| Record name | 2,6-Dimethylpiperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-Dimethylpiperidin-4-one chemical properties and structure

An In-Depth Technical Guide to 2,6-Dimethylpiperidin-4-one: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. The piperidin-4-one nucleus is a well-established pharmacophore, and the 2,6-dimethyl substitution pattern introduces specific stereochemical and conformational properties that are crucial for its utility as a synthetic intermediate.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, delves into the molecule's structural characteristics, physicochemical properties, synthetic methodologies, chemical reactivity, and applications. Detailed protocols, safety information, and spectroscopic analysis are included to provide a holistic understanding of this versatile chemical building block.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. For this compound, its identity is defined by a six-membered nitrogen-containing ring with a ketone at the 4-position and methyl groups at the 2- and 6-positions.

Chemical Identity

The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 45717-87-1 | [4] |

| Molecular Formula | C₇H₁₃NO | [4] |

| Molecular Weight | 127.18 g/mol | [4] |

| Synonyms | 2,6-Dimethyl-4-piperidinone | [5] |

Stereochemistry and Conformational Analysis

The presence of chiral centers at the C2 and C6 positions gives rise to stereoisomers: a chiral (R,R)/(S,S) enantiomeric pair and an achiral (R,S) or meso form, commonly referred to as cis and trans isomers, respectively.[5][6]

From a conformational standpoint, the piperidin-4-one ring predominantly adopts a chair conformation to minimize torsional strain.[7][8][9] In the case of the cis-isomer, the thermodynamically most stable conformation features both methyl groups in equatorial positions.[5][8] This arrangement effectively minimizes steric hindrance (1,3-diaxial interactions) that would occur if the bulky methyl groups were in axial positions. Spectroscopic studies, particularly NMR, on related 2,6-disubstituted piperidin-4-ones confirm that this equatorial preference governs the compound's ground-state geometry.[8][10]

Caption: Chair conformation of cis-2,6-dimethylpiperidin-4-one.

Physicochemical Properties

Computationally predicted and experimentally observed properties provide guidance for handling, storage, and application in various solvent systems. The hydrochloride salt form exhibits enhanced water solubility compared to the free base.[5]

| Property | Value | Source |

| Boiling Point | 298.5 ± 28.0 °C at 760 mmHg | [5] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Flash Point | 134.3 ± 24.0 °C | [5] |

| Solubility | Enhanced water solubility as hydrochloride salt | [5] |

Synthesis and Purification

The synthesis of piperidin-4-ones is a well-established area of organic chemistry, with the Mannich condensation being a cornerstone method.[3][11] This reaction offers a convergent and efficient route to the core heterocyclic structure.

Synthetic Pathway: Mannich Condensation

The synthesis of 2,6-disubstituted piperidin-4-ones can be achieved via a one-pot Mannich-type reaction.[7] This involves the condensation of an aldehyde, a ketone, and an ammonia source. For this compound, a plausible pathway involves the reaction of acetaldehyde, acetone, and ammonium acetate. The reaction proceeds through the formation of imines and enamines, followed by intermolecular cyclization to construct the piperidine ring.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for analogous compounds.[7][8] The rationale behind key steps is provided to illustrate the principles of expertise-driven experimental design.

Objective: To synthesize cis-2,6-dimethylpiperidin-4-one.

Materials:

-

Acetaldehyde (2 equivalents)

-

Acetone (1 equivalent)

-

Ammonium acetate (1.5 equivalents)

-

Absolute Ethanol (solvent)

-

Diethyl ether

-

Concentrated Hydrochloric acid

-

Concentrated Ammonia solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ammonium acetate in absolute ethanol.

-

Rationale: Ammonium acetate serves as the nitrogen source and a mild acid catalyst. Ethanol is a suitable polar protic solvent for the reactants.

-

-

Addition of Reagents: Cool the solution in an ice bath and add acetone, followed by the slow, dropwise addition of acetaldehyde.

-

Rationale: The reaction is exothermic. Slow addition at a reduced temperature controls the reaction rate and minimizes side reactions.

-

-

Reaction Progression: Allow the mixture to warm to room temperature and then gently warm on a hot plate to 30–35°C with moderate stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][7]

-

Rationale: Gentle heating provides the necessary activation energy for the condensation and cyclization steps. TLC allows for the visualization of the consumption of starting materials and the formation of the product.

-

-

Isolation of Hydrochloride Salt: Once the reaction is complete, cool the mixture and pour it into diethyl ether. Add concentrated HCl dropwise to precipitate the hydrochloride salt of the product.[8]

-

Rationale: The product is often more crystalline and easier to handle as its hydrochloride salt. Diethyl ether acts as an anti-solvent, reducing the solubility of the ionic salt and promoting precipitation.

-

-

Purification: Collect the precipitate by filtration and wash with a cold ethanol-ether mixture. Recrystallize the crude hydrochloride salt from an ethanol/ether solvent system to obtain the pure product.

-

Rationale: Recrystallization is a standard technique for purifying solid organic compounds, removing residual impurities.

-

-

Liberation of Free Base (Optional): To obtain the free base, dissolve the hydrochloride salt in a minimal amount of water and add concentrated ammonia dropwise until the solution becomes basic and a clear solution is obtained. The free base can then be extracted with an organic solvent like dichloromethane.[8]

References

- 1. 2,6-Bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C7H13NO | CID 11040712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride | 1005397-62-5 | Benchchem [benchchem.com]

- 6. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 7. Crystal structure of 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. 1,3-Dimethyl-2,6-diphenylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ias.ac.in [ias.ac.in]

- 11. chemrevlett.com [chemrevlett.com]

An In-Depth Technical Guide to 2,6-Dimethylpiperidin-4-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 2,6-dimethylpiperidin-4-one emerges as a pivotal building block, offering a unique combination of stereochemistry and reactivity. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive technical overview of this compound, moving beyond rudimentary data to explore the causality behind its synthesis, its nuanced chemical behavior, and its strategic application in the pharmaceutical sciences. As a self-validating resource, this document is meticulously referenced to authoritative sources, ensuring scientific integrity and empowering researchers to confidently leverage this versatile molecule in their endeavors.

Core Molecular Attributes of this compound

A foundational understanding of a molecule begins with its fundamental identifiers and properties. This compound is a heterocyclic organic compound with a piperidine ring substituted with two methyl groups at positions 2 and 6, and a ketone functional group at position 4.

| Property | Value | Source |

| CAS Number | 45717-87-1 | [1] |

| Molecular Formula | C₇H₁₃NO | [1] |

| Molecular Weight | 127.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

These fundamental data provide the basis for all subsequent stoichiometric and analytical considerations. The presence of two stereocenters at the 2 and 6 positions gives rise to cis and trans diastereomers, a critical consideration in its application, as stereochemistry often dictates biological activity.

Synthesis of this compound: A Mechanistic Approach

The construction of the 2,6-disubstituted piperidin-4-one core is classically achieved through the Mannich condensation reaction . This one-pot, multi-component reaction offers an efficient route to this class of compounds. The underlying principle of this reaction is the aminoalkylation of an enolizable ketone with a non-enolizable aldehyde and a source of ammonia.

The Mannich Reaction: A Step-by-Step Mechanistic Breakdown

The synthesis of this compound typically involves the reaction of acetone (serving as the enolizable ketone), acetaldehyde (the non-enolizable aldehyde), and an ammonia source, such as ammonium acetate. The causality of this reaction pathway can be understood through the following key steps:

-

Iminium Ion Formation: Acetaldehyde reacts with ammonia to form an intermediate imine, which is then protonated to generate a reactive electrophilic iminium ion.

-

Enolate Formation: In the presence of a basic medium (often the acetate from ammonium acetate), acetone is deprotonated to form its corresponding enolate, a potent nucleophile.

-

Nucleophilic Attack: The enolate of acetone attacks the iminium ion in a nucleophilic addition reaction. This is the first carbon-carbon bond-forming step.

-

Second Condensation: The resulting intermediate undergoes a similar sequence of reactions. Another molecule of acetaldehyde reacts with the secondary amine, and the enolate of the intermediate attacks the newly formed iminium ion.

-

Intramolecular Cyclization: The final step involves an intramolecular cyclization to form the six-membered piperidine ring, followed by dehydration to yield the this compound.

Caption: Generalized workflow of the Mannich reaction for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure for the synthesis of piperidin-4-one derivatives, adapted from established methodologies for Mannich reactions. Researchers should optimize reaction conditions based on their specific laboratory setup and desired purity.

Materials:

-

Acetone

-

Acetaldehyde

-

Ammonium acetate

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for salt formation and purification)

-

Diethyl ether

-

Sodium hydroxide (for neutralization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium acetate in ethanol.

-

Addition of Reagents: To the stirred solution, add acetone followed by the slow addition of acetaldehyde. The order of addition can be critical to minimize side reactions.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is dissolved in water and acidified with hydrochloric acid to precipitate the hydrochloride salt of the product. The crude product can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether. To obtain the free base, the hydrochloride salt is dissolved in water and neutralized with a base (e.g., sodium hydroxide) followed by extraction with an organic solvent.

Physicochemical Properties and Spectral Characterization

A thorough understanding of the physicochemical properties is essential for the handling, purification, and analysis of this compound.

| Property | Value | Notes |

| Physical State | Solid or liquid | Dependent on purity and isomeric ratio. |

| Solubility | Soluble in many organic solvents. The hydrochloride salt is more soluble in water. | |

| Corrosivity | Causes severe skin burns and eye damage. | [1] |

Spectral Data:

-

¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals for the methyl protons, the methine protons at the 2 and 6 positions, and the methylene protons at the 3 and 5 positions. The coupling patterns and chemical shifts will be influenced by the cis/trans stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the two methine carbons, the two methylene carbons, and the two methyl carbons.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Applications in Research and Drug Development

The this compound scaffold is a valuable pharmacophore in medicinal chemistry due to its rigid, chair-like conformation which allows for the precise spatial orientation of substituents. This structural feature is crucial for specific interactions with biological targets.

Central Nervous System (CNS) Drug Discovery

The piperidine ring is a common motif in drugs targeting the central nervous system. The lipophilicity and basic nitrogen of the piperidine core facilitate crossing the blood-brain barrier. The 2,6-dimethyl substitution pattern can influence the binding affinity and selectivity for various CNS receptors and enzymes. Derivatives of this compound have been investigated for their potential as:

-

Analgesics: The piperidine core is present in potent analgesics like fentanyl. Modifications on the this compound scaffold could lead to novel pain management therapies.

-

Antipsychotics and Antidepressants: The modulation of dopamine and serotonin receptors is a key mechanism for many antipsychotic and antidepressant drugs. The stereochemistry of 2,6-disubstituted piperidines can be exploited to achieve receptor subtype selectivity.

Antimicrobial Agents

The piperidin-4-one nucleus has been identified as a promising scaffold for the development of new antimicrobial agents. The ability to introduce diverse substituents at various positions of the ring allows for the fine-tuning of antimicrobial activity and spectrum. Research has shown that derivatives of substituted piperidin-4-ones exhibit activity against a range of bacteria and fungi.

Caption: Key application areas for this compound in drug discovery.

Safety and Handling: A Trustworthy Protocol

Given its corrosive nature, proper handling of this compound is paramount to ensure laboratory safety. The following guidelines are based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Statements:

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. A lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles are mandatory. A face shield should be used when handling larger quantities.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, especially when heating the substance or handling it as a powder.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention immediately.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Get medical attention immediately.

-

Inhalation: Remove victim to fresh air and keep at rest in a comfortable position for breathing. Get medical attention if you feel unwell.

-

Conclusion and Future Perspectives

This compound is a molecule of significant strategic importance in synthetic and medicinal chemistry. Its efficient synthesis via the Mannich reaction, coupled with the stereochemical complexity and reactivity of its scaffold, provides a rich platform for the design and discovery of novel therapeutic agents. While its utility in CNS and antimicrobial research is established, future investigations may explore its potential in other therapeutic areas, such as oncology and antiviral drug development. The continued exploration of stereoselective synthetic routes will be crucial in unlocking the full potential of its individual isomers. This guide serves as a foundational resource for researchers, providing the necessary technical insights to harness the power of this versatile chemical entity.

References

Foreword: Navigating Stereochemical Complexity in Drug Discovery

An In-depth Technical Guide to the Stereoisomers of 2,6-Dimethylpiperidin-4-one

The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural heart of countless therapeutic agents.[1][2] Its non-planar, chair-like conformation allows for precise, three-dimensional positioning of substituents, a critical factor in optimizing interactions with biological targets. However, this structural richness introduces stereochemical complexity. For a seemingly simple molecule like this compound, the spatial arrangement of the two methyl groups gives rise to distinct stereoisomers with unique chemical and pharmacological profiles. Understanding and controlling this stereochemistry is not merely an academic exercise; it is a fundamental requirement for rational drug design and development.[1] This guide provides a comprehensive exploration of the synthesis, separation, characterization, and application of the stereoisomers of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

The Stereochemical Landscape of this compound

This compound possesses two stereocenters at positions C2 and C6. This gives rise to three distinct stereoisomers:

-

cis-2,6-Dimethylpiperidin-4-one: In this isomer, the two methyl groups are on the same side of the piperidine ring. Due to a plane of symmetry, this is an achiral meso compound.

-

trans-2,6-Dimethylpiperidin-4-one: This exists as a pair of enantiomers , where the methyl groups are on opposite sides of the ring:

-

(2R,6R)-2,6-dimethylpiperidin-4-one

-

(2S,6S)-2,6-dimethylpiperidin-4-one

-

The fundamental difference between the cis and trans isomers lies in their conformational preferences. The piperidine ring predominantly adopts a chair conformation to minimize torsional strain.[3][4]

-

In the cis isomer , the thermodynamically most stable conformation places both bulky methyl groups in the equatorial position, minimizing steric hindrance.

-

In the trans isomer , the chair conformation necessitates that one methyl group occupies an equatorial position while the other is forced into a more sterically hindered axial position.

This seemingly subtle difference in conformation has profound implications for the molecule's physical properties, reactivity, and biological activity.

Synthesis and Isomer Separation: A Strategic Approach

The most common route to 2,6-disubstituted piperidin-4-ones is the Mannich condensation .[2][5] While various methods exist, a one-pot reaction involving acetone, an ammonia source (like ammonium acetate), and an appropriate aldehyde is typical. For this compound, the synthesis involves a double Mannich reaction with acetone and ammonia.

The reaction typically yields a mixture of cis and trans diastereomers. The ratio of these isomers is influenced by reaction conditions such as temperature and pH, which affect the thermodynamic and kinetic control of the cyclization step. Thermodynamic equilibrium generally favors the more stable cis isomer.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Mannich Condensation

This protocol is a representative methodology based on established procedures for related piperidinones.[5][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetone (2.0 mol eq.) and ammonium acetate (1.0 mol eq.) in a suitable solvent such as ethanol.

-

Initiation: Gently warm the mixture to 40-50°C with stirring. The reaction is often initiated by the formation of an intermediate enamine from acetone and ammonia.

-

Reaction Progression: Maintain the temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The causality here is that prolonged reaction times under moderate heat allow the system to approach thermodynamic equilibrium, often favoring the formation of the more stable cis isomer.

-

Workup: After cooling to room temperature, concentrate the mixture under reduced pressure. Dissolve the residue in water and basify with a concentrated ammonia solution to precipitate the free base.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product as a mixture of cis and trans isomers.

Separation of Diastereomers

Separating the cis and trans diastereomers is crucial and leverages their different physical properties.

Caption: Flowchart for diastereomer separation via fractional crystallization.

Protocol: Separation by Fractional Crystallization of Hydrochlorides

This technique exploits the differential solubility of the diastereomeric salts.[7]

-

Salt Formation: Dissolve the crude isomer mixture in diethyl ether or ethyl acetate. Add a solution of hydrochloric acid in ethanol dropwise with stirring until precipitation is complete.

-

First Fraction: Collect the precipitate by filtration. This solid is often enriched in the less soluble salt, which may be the hydrochloride of the trans isomer.

-

Recrystallization: Purify this first fraction by recrystallizing from a suitable solvent system (e.g., ethanol/ether). The choice of solvent is critical; it must solubilize the compound at high temperatures but have low solubility upon cooling to maximize recovery and purity.

-

Second Fraction: Concentrate the mother liquor from the initial filtration to obtain a solid enriched in the more soluble salt (often the cis isomer hydrochloride). This fraction can be further purified by subsequent recrystallizations.

-

Validation: The purity of each fraction must be assessed at each stage using analytical techniques like ¹H NMR spectroscopy or High-Performance Liquid Chromatography (HPLC).

Structural Elucidation and Conformational Analysis

Confirming the stereochemistry of each isolated isomer is a self-validating process that relies on the convergence of data from multiple analytical techniques.

¹H NMR Spectroscopy: The Decisive Tool

Proton NMR spectroscopy is the most powerful and accessible method for distinguishing cis and trans isomers of 2,6-disubstituted piperidones.[3] The key lies in analyzing the coupling constants (J-values) of the ring protons, which are dictated by the dihedral angles between them (Karplus relationship).

Caption: Logical workflow from NMR data to stereochemical assignment.

-

cis Isomer (Diequatorial Methyls): The protons at C2 and C6 are axial. They exhibit a large diaxial coupling (J ≈ 10-12 Hz) to the axial protons at C3 and C5, and a smaller axial-equatorial coupling (J ≈ 2-4 Hz) to the equatorial protons at C3 and C5.

-

trans Isomer (Axial/Equatorial Methyls): The conformation is more complex. One methyl group is equatorial, and one is axial. The proton on the carbon with the equatorial methyl group is axial and will show both large and small couplings. The proton on the carbon with the axial methyl group is equatorial and will show only small couplings to its neighbors. This results in a more complex and distinct splitting pattern compared to the cis isomer.

Table 1: Representative ¹H NMR Spectroscopic Data

| Proton | cis Isomer (Predicted) | trans Isomer (Predicted) | Rationale for Difference |

| H2, H6 | Multiplet (dq) | Two distinct multiplets | cis : Symmetrical environment. trans : Asymmetrical due to one axial and one equatorial methyl group. |

| J(H2ax, H3ax) | ~11 Hz | ~11 Hz (for one proton) | Diaxial coupling is large in the chair form. |

| J(H2ax, H3eq) | ~3 Hz | ~3 Hz (for one proton) | Axial-equatorial coupling is small. |

| CH₃ | Doublet | Two distinct doublets | cis : One signal for two equivalent equatorial methyls. trans : Two signals for non-equivalent axial and equatorial methyls. |

X-ray Crystallography: Definitive Structural Proof

Single-crystal X-ray diffraction provides unambiguous proof of the solid-state conformation and relative stereochemistry. For related 2,6-disubstituted piperidin-4-one structures, the analysis consistently reveals:

-

The piperidine ring adopts a chair conformation.[6]

-

Bulky substituents at C2 and C6 preferentially occupy equatorial positions to minimize steric strain. This is the structural basis for the greater thermodynamic stability of the cis isomer.

Table 2: Representative Crystallographic Parameters (based on a related structure) [6]

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the basic crystal lattice shape. |

| Space Group | P2₁/c | Defines the symmetry elements within the crystal. |

| Ring Conformation | Chair | Confirms the lowest energy conformation of the six-membered ring. |

| Puckering Amplitude (Q) | ~0.59 Å | Quantifies the degree of non-planarity of the ring. |

Applications in Drug Development and Medicinal Chemistry

The stereochemical configuration of this compound and its derivatives is paramount to their biological function. As versatile synthetic intermediates, these isomers serve as scaffolds for a wide range of pharmacologically active agents.[2][8]

-

Receptor Binding: The specific 3D arrangement of the methyl groups and any further substitutions dictates how the molecule fits into the binding pocket of a target protein. An equatorial substituent may interact with a hydrophobic pocket, while an axial one might be sterically prohibited or engage a different region. Studies on related compounds have shown that stereoisomers can have dramatically different biological activities, with one isomer being highly potent while the other is inactive.[7]

-

Physicochemical Properties: Chirality can influence properties like solubility and membrane permeability, which are critical for pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion).[1]

-

Synthetic Scaffolds: The cis isomer, with its diequatorial substituents, provides a stable and predictable platform for further functionalization. The trans isomer offers a different spatial vector for substitution from its axial methyl group, enabling the exploration of distinct chemical space.

The choice between using a cis or trans scaffold is a critical strategic decision in a drug discovery program, driven by the structural hypothesis for target engagement.

Conclusion

The stereoisomers of this compound represent a classic case study in the importance of stereochemistry in chemical and pharmaceutical sciences. The accessible synthesis, combined with clear-cut methods for separation and definitive characterization, makes this system an excellent platform for both fundamental conformational studies and the development of novel therapeutic agents. A rigorous understanding of the principles outlined in this guide empowers researchers to harness the full potential of this valuable heterocyclic scaffold, paving the way for the rational design of more selective and effective medicines.

References

- 1. thieme-connect.de [thieme-connect.de]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. ias.ac.in [ias.ac.in]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Crystal structure of 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Conformational Analysis of Cis and Trans Isomers of 2,6-Dimethylpiperidin-4-one

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The stereochemical and conformational arrangement of substituents on this ring critically dictates molecular shape, and thus, biological activity. This technical guide provides a detailed exploration of the conformational analysis of the cis and trans diastereomers of 2,6-dimethylpiperidin-4-one. By integrating principles of stereochemistry with data from Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry, we will dissect the conformational preferences of each isomer. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how stereoisomerism governs the three-dimensional structure of heterocyclic systems.

Introduction: The Significance of the Piperidin-4-one Scaffold

Piperidin-4-one derivatives are versatile synthetic intermediates and key pharmacophores in drug discovery. Their rigid, chair-like conformation allows for the precise spatial orientation of substituents, which is essential for specific interactions with biological targets such as receptors and enzymes. The introduction of substituents, such as the two methyl groups in this compound, creates stereocenters and leads to diastereomers (cis and trans) with distinct conformational behaviors and, consequently, different pharmacological profiles.

Understanding the conformational equilibrium of these isomers is not merely an academic exercise. The population of axial versus equatorial substituents, the potential for ring inversion, or the adoption of non-chair conformations like boat or twist-boat forms can profoundly impact a molecule's binding affinity and efficacy.[1] This guide will elucidate the fundamental principles that govern these conformational preferences.

Stereochemistry and Synthesis Overview

The this compound structure possesses two stereocenters at the C2 and C6 positions. This gives rise to two diastereomers:

-

cis-2,6-Dimethylpiperidin-4-one: The two methyl groups are on the same face of the ring.

-

trans-2,6-Dimethylpiperidin-4-one: The two methyl groups are on opposite faces of the ring.

A common and effective method for the synthesis of such piperidin-4-ones is the Mannich condensation reaction .[2] This involves the reaction of a ketone (acetone), an aldehyde (acetaldehyde), and an amine source (ammonia or an ammonium salt) in a one-pot reaction. The stereochemical outcome, yielding a mixture of cis and trans isomers, can often be influenced by reaction conditions, but typically requires chromatographic separation for the isolation of pure diastereomers.

Caption: Generalized workflow for the synthesis of this compound.

Conformational Analysis of trans-2,6-Dimethylpiperidin-4-one

The conformational analysis of six-membered rings is dominated by the stability of the chair conformation, which minimizes both angle strain and torsional strain. For a disubstituted ring like the trans isomer, we must consider two possible chair conformations that are interconvertible through ring inversion.

Chair-Chair Interconversion and Steric Considerations

The two possible chair conformations for the trans isomer are:

-

Diequatorial (e,e) Conformer: Both methyl groups occupy equatorial positions.

-

Diaxial (a,a) Conformer: Both methyl groups occupy axial positions.

The dominant factor governing the stability of these conformers is steric hindrance, specifically the presence of 1,3-diaxial interactions .[3] An axial substituent experiences steric repulsion from the other two axial hydrogens (or other groups) on the same side of the ring.

-

In the diaxial conformer , each axial methyl group experiences two such 1,3-diaxial interactions, leading to significant steric strain.

-

In the diequatorial conformer , these destabilizing interactions are absent. The methyl groups are positioned away from the bulk of the ring, representing a much lower energy state.

Therefore, the conformational equilibrium for trans-2,6-dimethylpiperidin-4-one is overwhelmingly shifted towards the diequatorial conformer. The energy barrier for ring inversion to the diaxial form is high enough that, for all practical purposes, the molecule is "locked" in the diequatorial conformation at room temperature.[3]

Caption: Conformational equilibrium for the trans isomer.

Spectroscopic Evidence (¹H NMR)

The locked diequatorial conformation of the trans isomer gives rise to a predictable ¹H NMR spectrum. The key diagnostic feature is the coupling constants (J-values) of the protons at C2 and C6.

-

Protons at C2 and C6: In the diequatorial chair, the protons at C2 and C6 are in axial positions.

-

Coupling to C3/C5 Protons: These axial C2/C6 protons will couple to the adjacent axial protons on C3 and C5. The dihedral angle between two vicinal axial protons is approximately 180°, which results in a large coupling constant, typically in the range of 10-12 Hz .[2]

This large Jax-ax value is a hallmark of a rigid chair conformation with axial protons and serves as definitive experimental evidence for the diequatorial preference of the methyl groups.

Conformational Analysis of cis-2,6-Dimethylpiperidin-4-one

The conformational landscape of the cis isomer is fundamentally different from that of the trans isomer.

Chair-Chair Interconversion

For the cis isomer, one methyl group must be axial and the other equatorial (a,e). When the ring undergoes inversion, the axial methyl group becomes equatorial, and the equatorial methyl group becomes axial (e,a).

Crucially, these two chair conformations—(2a, 6e) and (2e, 6a)—are enantiomeric (mirror images) and thus isoenergetic (have the same energy).[4] Consequently, unlike the trans isomer, the cis isomer does not have a single, strongly preferred conformation. Instead, it exists as a 1:1 mixture of two rapidly interconverting chair conformers at room temperature.

Caption: Conformational equilibrium for the cis isomer.

Spectroscopic Evidence (¹H NMR)

Because the chair-chair interconversion is rapid on the NMR timescale, the observed ¹H NMR spectrum is a time-averaged representation of the two contributing conformers. This has a direct impact on the observed coupling constants.

-

Averaged Coupling Constants: The proton at C2, for example, spends 50% of its time in an axial position (with a large Jax-ax) and 50% in an equatorial position (with a small Jeq-ax and Jeq-eq, typically 2-5 Hz).

-

Observed J-value: The resulting coupling constant is an average of these values, and will therefore be significantly smaller than the ~10-12 Hz observed for the trans isomer. A typical averaged coupling constant for such a system would be in the range of 5-7 Hz .

This difference in the magnitude of the C2/C6 proton coupling constants is the most powerful experimental tool for distinguishing between the cis and trans isomers in solution.

Comparative Analysis and Summary

The distinct conformational behaviors of the cis and trans isomers are summarized below.

| Feature | trans-2,6-Dimethylpiperidin-4-one | cis-2,6-Dimethylpiperidin-4-one |

| Methyl Group Orientation | Strongly prefers diequatorial (e,e) | Exists as an equilibrium of (a,e) and (e,a) |

| Conformational Mobility | Conformationally locked/rigid | Rapidly interconverting conformers |

| Relative Energy | Low energy, highly stable | Higher energy due to one axial methyl group |

| Key ¹H NMR Feature | Large C2/C6-H coupling constant (~10-12 Hz) | Averaged C2/C6-H coupling constant (~5-7 Hz) |

Experimental and Computational Protocols

Protocol: Conformational Analysis by ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of 400 MHz or higher to ensure adequate signal dispersion.

-

Signal Assignment: Use 2D NMR techniques like COSY (Correlation Spectroscopy) to unambiguously assign the proton signals for the C2/C6 and C3/C5 positions.

-

Coupling Constant Measurement: Analyze the multiplicity of the C2/C6 proton signals. Use the spectrometer's software to accurately measure the peak-to-peak separation (J-value in Hz).

-

Interpretation:

-

A J-value of >10 Hz for the C2/C6 protons is indicative of the trans isomer in a diequatorial chair conformation.

-

A J-value of <8 Hz is indicative of the cis isomer undergoing rapid ring inversion.

-

Protocol: Computational Conformational Search

-

Structure Generation: Build the 3D structures of both the diequatorial and diaxial conformers for the trans isomer, and the (a,e) conformer for the cis isomer.

-

Method Selection: Employ Density Functional Theory (DFT) for geometry optimization and energy calculations. A common and reliable functional/basis set combination is B3LYP/6-31G(d).[5][6]

-

Geometry Optimization: Perform a full geometry optimization for each starting conformer to find the nearest local energy minimum.

-

Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Energy Comparison: Compare the calculated Gibbs free energies of the conformers for each isomer. The energy difference (ΔG) can be used to predict the equilibrium population of each conformer. For the trans isomer, the calculation is expected to show a large energy preference for the diequatorial form.

Implications for Drug Development

The principles demonstrated here are critical in the field of drug design. The trans isomer presents its methyl groups in a fixed, diequatorial orientation, creating a well-defined molecular shape. In contrast, the cis isomer is more conformationally flexible. This difference has profound implications:

-

Receptor Binding: A rigid molecule like the trans isomer may fit perfectly into a specific receptor binding pocket, leading to high affinity and potency. The flexible cis isomer might need to adopt a specific, higher-energy conformation to bind, resulting in a lower affinity.

-

Pharmacokinetics: Molecular shape influences properties like solubility, membrane permeability, and metabolic stability. The distinct topographies of the cis and trans isomers can lead to different ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

By understanding and controlling the stereochemistry and resulting conformational bias of piperidine scaffolds, medicinal chemists can fine-tune the properties of drug candidates to optimize both their pharmacodynamic and pharmacokinetic behavior.

References

- 1. ias.ac.in [ias.ac.in]

- 2. asianpubs.org [asianpubs.org]

- 3. 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. A Computational Study of Structure and Reactivity of N-Substitued-4-Piperidones Curcumin Analogues and Their Radical Anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 2,6-Dimethylpiperidin-4-one: An In-depth Technical Guide

Introduction: The Structural and Stereochemical Nuances of 2,6-Dimethylpiperidin-4-one

This compound is a heterocyclic organic compound with the molecular formula C₇H₁₃NO. Its structure consists of a piperidine ring, which is a six-membered nitrogen-containing heterocycle, with a ketone functional group at the 4-position and two methyl groups at the 2- and 6-positions. The presence of two stereocenters at the C2 and C6 positions gives rise to two diastereomers: cis-2,6-dimethylpiperidin-4-one and trans-2,6-dimethylpiperidin-4-one.

The stereochemistry of these isomers profoundly influences their physical, chemical, and spectroscopic properties. The piperidine ring typically adopts a chair conformation to minimize steric strain. In the cis isomer, both methyl groups can reside in equatorial positions, which is generally the more stable conformation. In the trans isomer, one methyl group must occupy an axial position while the other is equatorial, leading to increased steric interactions. This conformational difference is a key factor in the interpretation of their respective spectroscopic data. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the characterization of this important molecular scaffold.

A Comprehensive Technical Guide to the Synthesis of 2,6-Dimethylpiperidin-4-one via Mannich Condensation

This guide provides an in-depth exploration of the synthesis of 2,6-dimethylpiperidin-4-one, a valuable heterocyclic scaffold in medicinal chemistry. We will delve into the mechanistic intricacies of the Mannich condensation, provide a detailed experimental protocol, and discuss key considerations for process optimization and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important synthetic transformation.

Introduction: The Significance of this compound and the Elegance of the Mannich Reaction

The piperidine ring is a fundamental structural motif found in a vast array of natural products and pharmaceutically active compounds.[1][2][3] Specifically, piperidin-4-one derivatives serve as versatile intermediates in the synthesis of compounds with diverse pharmacological activities, including anticancer, anti-HIV, analgesic, and local anesthetic properties.[4][5] The 2,6-dimethyl substituted variant, in particular, offers a synthetically accessible platform for creating stereochemically defined molecules with significant therapeutic potential.

The Mannich reaction stands as a cornerstone of organic synthesis, providing an efficient method for the aminoalkylation of a carbon atom that is acidic, located adjacent to a carbonyl group.[6] This three-component condensation reaction involves an amine, a non-enolizable aldehyde (commonly formaldehyde), and an enolizable carbonyl compound.[7][8] Its power lies in its atom economy and the direct formation of a β-amino carbonyl compound, also known as a Mannich base, in a single synthetic operation.[7][8] For the synthesis of this compound, the Mannich reaction offers a convergent and elegant pathway to construct the heterocyclic ring system.

The Underlying Chemistry: Mechanism of the Mannich Condensation

The synthesis of this compound proceeds via a double Mannich reaction. The overall transformation involves the condensation of two equivalents of an enolizable ketone (acetone), two equivalents of a non-enolizable aldehyde (acetaldehyde), and one equivalent of an amine (ammonia).

The reaction is typically acid-catalyzed and proceeds through the following key steps:

-

Formation of the Iminium Ion: The reaction initiates with the nucleophilic addition of the amine (ammonia) to the carbonyl group of the aldehyde (acetaldehyde), followed by dehydration to form a reactive electrophilic species known as an iminium ion (specifically, an ethylideneiminium ion in this case).[6][7][9]

-

Enol Formation: Concurrently, the ketone (acetone) tautomerizes to its enol form under the acidic conditions, generating a nucleophilic species.[7][9]

-

Nucleophilic Attack: The enol form of acetone then attacks the electrophilic carbon of the iminium ion.[6][7][9] This carbon-carbon bond-forming step is central to the Mannich reaction.

-

Second Mannich Reaction and Cyclization: The initial adduct, a β-amino ketone, can then undergo a second intramolecular Mannich reaction. The secondary amine within this intermediate reacts with another molecule of acetaldehyde to form a new iminium ion. The enolizable α-carbon on the other side of the ketone then attacks this iminium ion, leading to the cyclization and formation of the piperidin-4-one ring.

The use of ammonia as the amine source is crucial as it possesses two reactive N-H bonds, allowing for the double condensation necessary to form the heterocyclic ring.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. chemrevlett.com [chemrevlett.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mannich reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Mannich Reaction - Chemistry Steps [chemistrysteps.com]

Potential pharmacological activities of 2,6-Dimethylpiperidin-4-one derivatives

An In-Depth Technical Guide to the Pharmacological Potential of 2,6-Dimethylpiperidin-4-one Derivatives

Introduction

The Piperidin-4-one Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidin-4-one nucleus is a six-membered heterocyclic ring containing nitrogen that is a prominent and recurring structural motif in a vast array of natural products, particularly alkaloids, and synthetic pharmaceuticals.[1][2] Its prevalence stems from its unique combination of structural rigidity, three-dimensional character, and the presence of a nitrogen atom that can be readily functionalized. These features allow piperidin-4-one derivatives to serve as versatile scaffolds, presenting appended functional groups in precise spatial orientations for optimal interaction with biological targets. Consequently, molecules incorporating this core structure have demonstrated a wide spectrum of potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, antiviral, and central nervous system (CNS) effects.[1][2][3][4]

Rationale for Investigating 2,6-Disubstituted Derivatives

The substitution pattern on the piperidin-4-one ring is critical in defining the molecule's biological activity profile. The 2- and 6-positions, flanking the nitrogen atom, are particularly significant. Introducing substituents at these positions, especially aryl groups, often leads to compounds with pronounced bioactivity.[1] The presence of a methyl group, for instance at the C-3 position, can further modulate the compound's stereochemistry and interaction with target receptors.[5][6] The synthesis of these compounds is often achieved through a one-pot Mannich reaction, making them highly accessible for derivatization and screening.[5][7] This guide focuses specifically on derivatives of this compound and its closely related analogues (e.g., 2,6-diaryl-3-methyl), which have emerged as a promising class of compounds with significant therapeutic potential.

Scope of the Guide

As a senior application scientist, this document provides a comprehensive technical overview of the synthesis and key pharmacological activities of this compound derivatives. It is intended for researchers, chemists, and drug development professionals. The guide will delve into the synthetic methodologies, elucidate the mechanisms behind their anticancer, antimicrobial, and anti-inflammatory properties, and provide detailed, field-proven protocols for their in vitro evaluation. Each section is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Synthesis of this compound Derivatives

The Mannich Condensation: A Cornerstone Reaction

The most common and efficient method for synthesizing the 2,6-disubstituted piperidin-4-one core is the Mannich condensation reaction.[3][5] This one-pot, multi-component reaction involves the condensation of an aldehyde (or two different aldehydes), a ketone bearing at least one α-hydrogen (like ethyl methyl ketone), and an amine source, typically ammonium acetate.[5][6] The choice of reactants allows for the creation of a diverse library of derivatives by varying the aldehydes and ketones used.

Caption: One-pot Mannich condensation for piperidin-4-one synthesis.

This protocol is adapted from methodologies reported for the synthesis of various 2,6-diaryl-3-methyl-4-piperidones.[3][6]

-

Reactant Preparation: In a round-bottom flask, dissolve dry ammonium acetate (0.1 moles) in 50 mL of absolute ethanol.

-

Addition: To this solution, add the first aromatic aldehyde (e.g., benzaldehyde, 0.1 moles), a second substituted aromatic aldehyde (0.1 moles), and ethyl methyl ketone (0.1 moles).

-

Reaction: Gently heat the mixture to boiling with stirring and then allow it to stand at room temperature overnight.

-

Precipitation: Add 30 mL of concentrated HCl. The piperidin-4-one hydrochloride salt will precipitate.

-

Isolation: Collect the precipitate by filtration and wash it with a cold 1:5 mixture of ethanol and ether.

-

Purification: The free base can be obtained by dissolving the hydrochloride salt in acetone and adding concentrated ammonia dropwise until a clear solution is formed, followed by precipitation in cold water. The final product is then filtered, dried, and recrystallized from ethanol.[6]

Derivatization at the 4-position (Ketone)

The carbonyl group at the C-4 position is a key site for further functionalization, which can significantly enhance or modify the pharmacological activity of the parent compound.[3] Common derivatives include oximes and thiosemicarbazones.

Derivatization of the C-4 ketone to form thiosemicarbazones has been shown to substantially increase the antimicrobial, particularly antifungal, activity compared to the parent piperidone.[3][5] This enhancement is attributed to the introduction of the toxophoric N-C=S group. Similarly, the formation of oximes can also confer potent antifungal properties.[5][8]

This protocol is based on the reported synthesis of thiosemicarbazone derivatives of piperidin-4-ones.[3]

-

Reactant Mixture: In a flask, combine the synthesized 2,6-diaryl-3-methyl-4-piperidone (0.01 moles) and thiosemicarbazide (0.01 moles) in 25 mL of ethanol.

-

Catalysis: Add a catalytic amount (a few drops) of concentrated HCl to the mixture.

-

Reflux: Reflux the reaction mixture for approximately 4-5 hours.

-

Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture and pour it into crushed ice.

-

Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, dry, and recrystallize from a suitable solvent like ethanol to yield the pure thiosemicarbazone derivative.

Anticancer Activity

Recent investigations have highlighted the potential of piperidine-containing compounds, including 2,6-disubstituted piperidin-4-ones, as anticancer agents.[2][4][9] These derivatives have been shown to target various cancer cell lines, including those of hematological origin, breast cancer, and prostate cancer.[4][10]

Mechanistic Insights: Targeting Cancer Hallmarks

The anticancer effects of these derivatives are often linked to their ability to induce programmed cell death (apoptosis) and inhibit cell proliferation.

-

Induction of Apoptosis: Certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been found to increase the mRNA expression of pro-apoptotic genes like p53 and Bax.[4] Other piperidine derivatives induce apoptosis by downregulating anti-apoptotic proteins such as BCL-2.[10]

-

Cell Cycle Arrest: Piperidine derivatives can also inhibit cancer cell proliferation by causing cell cycle arrest, for instance at the G0/G1 phase.[10]

Caption: Apoptosis induction and cell cycle arrest by piperidin-4-ones.

In Vitro Evaluation of Anticancer Potential

A stepwise in vitro screening process is essential to identify and characterize promising anticancer compounds before advancing to more complex preclinical models.[11][12]

Caption: Workflow for evaluating the anticancer activity of new compounds.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[13]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, PC3) in a 96-well plate at a density of 4,000–5,000 cells per well and incubate for 24 hours.[13]

-

Compound Treatment: Expose the cells to serial dilutions of the test compound (e.g., 0.01 to 10 µM) and a vehicle control. Incubate for 72 hours.[13]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

-

Cell Treatment: Treat cancer cells with the test compound at its predetermined IC₅₀ concentration for 48 hours.

-

Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the cells using a flow cytometer. FITC signal (Annexin V) indicates phosphatidylserine externalization (early apoptosis), while PI signal indicates loss of membrane integrity (late apoptosis/necrosis).

Data Summary: Cytotoxicity of Selected Derivatives

| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological (Myeloma, Leukemia) | Growth Reduction | [4] |

| Piperidine Derivative (17a) | PC3 (Prostate) | Proliferation Inhibition | [10] |

| Piperidine Derivative (DTPEP) | MCF-7, MDA-MB-231 (Breast) | Proliferation Inhibition | [10] |

Antimicrobial Activity

Piperidin-4-one derivatives have consistently demonstrated significant activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[3][15][16]

Spectrum of Activity

Studies have shown that these compounds are effective against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, and fungi like Aspergillus niger and Candida albicans.[5][15][16] The derivatization at the C-4 position and the nature of the aryl substituents at C-2 and C-6 are crucial for the potency and spectrum of antimicrobial action.[3][5] For example, converting the ketone to a thiosemicarbazone often enhances antifungal activity significantly.[3]

In Vitro Evaluation of Antimicrobial Efficacy

Standardized methods are used to determine the susceptibility of microbes to new chemical entities. The goal is to determine the minimum concentration of the compound that can inhibit microbial growth (MIC).[17][18]

Caption: Workflow for in vitro antimicrobial screening.

This method quantitatively measures the in vitro activity of an antimicrobial agent.[19][20]

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable liquid medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculation: Add a standardized suspension of the test microorganism to each well. Include a positive control (microbe, no compound) and a negative control (medium, no microbe).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[19]

-

Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18][20] This can be assessed visually or by measuring turbidity with a plate reader.

This is a qualitative or semi-quantitative method to assess antimicrobial susceptibility.[19][20]

-

Plate Preparation: Prepare an agar plate (e.g., Mueller-Hinton agar) by evenly streaking a standardized inoculum of the test bacteria across the surface.

-

Disc Application: Impregnate sterile paper discs with a known concentration of the test compound. Place the discs onto the agar surface.

-

Incubation: Incubate the plate overnight at 37°C.

-

Measurement: The compound will diffuse into the agar, creating a concentration gradient. If the microbe is susceptible, a clear zone of no growth (zone of inhibition) will appear around the disc. Measure the diameter of this zone.[20] The size of the zone correlates with the susceptibility of the organism.

Data Summary: MIC Values of Representative Compounds

| Compound Class | Organism | Activity (MIC in µg/mL) | Reference |

| 2,6-diaryl-3-methyl-4-piperidones | S. aureus, B. subtilis | Good activity | [3] |

| Thiosemicarbazone derivatives | S. aureus, B. subtilis | Significant activity | [3] |

| Oxime derivatives | A. niger, C. albicans | Potent antifungal activity | [5] |

| 2,6 disubstituted piperidine-4-ones | S. aureus, B. subtilis, A. niger | High efficacy | [15] |

Anti-inflammatory Activity

Inflammation is a protective biological response, but its dysregulation can lead to chronic diseases.[21] Piperidin-4-one derivatives have been investigated for their potential to mitigate inflammatory processes.[22][23]

Mechanisms of Action

-

Inhibition of Protein Denaturation: Denaturation of proteins is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[24] The ability of a compound to prevent heat- or chemically-induced protein (e.g., albumin) denaturation is a marker of its anti-inflammatory potential.[22][24][25]

-

Membrane Stabilization: The stabilization of red blood cell (RBC) membranes can be extrapolated to the stabilization of lysosomal membranes.[26] During inflammation, lysosomal enzymes are released, causing tissue damage. Compounds that stabilize these membranes limit the release of these inflammatory mediators.[26]

In Vitro Screening for Anti-inflammatory Properties

Simple, cost-effective in vitro assays are used for the initial screening of anti-inflammatory activity.[21]

Caption: Workflow for evaluating in vitro anti-inflammatory activity.

This assay assesses the ability of a compound to prevent the denaturation of protein.[22][24][26]

-

Reaction Mixture: Prepare a reaction mixture containing 2 mL of various concentrations of the test compound, 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 0.2 mL of egg albumin (or bovine serum albumin).[24]

-

Control: A control mixture is prepared using distilled water instead of the test compound.

-

Incubation: Incubate all mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.

-

Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

-

Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] * 100

Data Summary: Anti-inflammatory Activity of Selected Derivatives

| Compound | Assay | Activity | Reference |

| 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl) piperidine-4-one hydrazine carbothioamide | Protein Denaturation | 71.3% inhibition | [22] |

| 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl) piperidin-4-one | Protein Denaturation | 43.5% inhibition | [22] |

| 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime | Carrageenan-induced rat paw edema (in vivo) | Potent activity, comparable to dexamethasone | [23][27] |

Conclusion and Future Perspectives

The this compound scaffold and its analogues represent a highly versatile and pharmacologically significant class of compounds. The ease of their synthesis via the Mannich reaction, coupled with the potential for extensive derivatization, makes them attractive candidates for drug discovery programs. The existing body of research provides compelling evidence for their potent anticancer, antimicrobial, and anti-inflammatory activities.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents at the N-1, C-2, C-3, and C-6 positions to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: Deeper investigation into the molecular pathways modulated by these compounds to identify specific protein targets.

-

In Vivo Efficacy and Safety: Promising candidates identified through in vitro screening must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Development of Drug-like Properties: Optimization of lead compounds to improve their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, bringing them closer to clinical viability.

References

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. tsijournals.com [tsijournals.com]

- 8. Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. noblelifesci.com [noblelifesci.com]

- 12. iv.iiarjournals.org [iv.iiarjournals.org]

- 13. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. woah.org [woah.org]

- 18. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 19. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. apec.org [apec.org]

- 21. journalajrb.com [journalajrb.com]

- 22. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antioxidant and Anti-Inflammatory Activity of 3,3-Dimethyl 2,6-Dimethyl Piperidine 4-One Oxime | Semantic Scholar [semanticscholar.org]

- 24. ijpsjournal.com [ijpsjournal.com]

- 25. researchgate.net [researchgate.net]

- 26. bbrc.in [bbrc.in]

- 27. researchgate.net [researchgate.net]

2,6-Dimethylpiperidin-4-one hydrochloride salt synthesis and properties

An In-depth Technical Guide to 2,6-Dimethylpiperidin-4-one Hydrochloride: Synthesis, Properties, and Applications

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its derivatives are integral components in numerous pharmaceuticals, from analgesics to antipsychotics.[2] Among the vast family of piperidine-based compounds, this compound hydrochloride serves as a crucial and versatile intermediate in the synthesis of more complex and biologically active molecules.[3] This guide provides a comprehensive overview of its synthesis, stereochemical considerations, physicochemical properties, and applications for professionals in research and drug development.

The structural uniqueness of this compound lies in the dimethyl substitution at the 2 and 6 positions flanking the nitrogen atom and a ketone functionality at the 4-position.[3] This arrangement introduces stereochemical complexity, resulting in cis and trans isomers, which can significantly influence the biological activity of its downstream derivatives.[3] The hydrochloride salt form enhances its stability and aqueous solubility, making it a more convenient precursor for various synthetic transformations.[3]

Synthesis and Mechanistic Insights

The primary synthetic route to this compound hydrochloride involves a multi-step process that leverages fundamental organic reactions. While various methods exist for creating substituted piperidones, such as the Mannich reaction, a common approach for this specific compound involves the oxidation of a pre-formed piperidine ring followed by salt formation.[3][4][5]

Core Synthesis Pathway

The synthesis can be logically broken down into two key stages: oxidation of the piperidine ring and subsequent hydrochlorination.

-

Oxidation of 2,6-Dimethylpiperidine: The process begins with the parent compound, 2,6-dimethylpiperidine. An oxidizing agent is used to introduce the ketone functionality at the 4-position of the piperidine ring. The choice of oxidant is critical to ensure selective oxidation at the C4 position without cleaving the ring or causing over-oxidation.

-

Hydrochlorination: Following the oxidation, the resulting free base, this compound, is treated with hydrochloric acid (HCl).[3] This reaction protonates the basic nitrogen atom of the piperidine ring, forming the stable hydrochloride salt. This step is crucial as it often facilitates the purification of the final product through crystallization and improves its handling properties.[3]

Below is a diagram illustrating the general synthetic workflow.

Caption: General workflow for the synthesis of this compound hydrochloride.

Stereochemistry and Conformational Analysis

The presence of two methyl groups at the C2 and C6 positions introduces chirality, leading to the existence of stereoisomers (cis and trans).[3] The relative orientation of these methyl groups significantly impacts the molecule's three-dimensional shape and, consequently, the stereochemistry of any subsequent reactions.

-

Cis Isomer: Both methyl groups are on the same face of the piperidine ring.

-

Trans Isomer: The methyl groups are on opposite faces of the ring.

The piperidine ring itself is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain.[6] In this conformation, substituents can occupy either axial or equatorial positions. To minimize steric hindrance (1,3-diaxial interactions), the bulky methyl groups at the C2 and C6 positions will strongly prefer to occupy the equatorial positions.[3][6] This conformational preference is a key determinant in the reactivity and interaction of the molecule with other chemical entities.

Caption: Chair conformations of cis and trans isomers of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's properties is essential for its effective use in synthesis and analysis. The data presented below are compiled from various chemical databases and suppliers.

Key Properties Table

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO | [7] |

| Molecular Weight | 163.65 g/mol | [7] |

| CAS Number | 1005397-62-5 | [3][7] |

| Appearance | Solid | |

| Boiling Point | 298.5 ± 28.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Flash Point | 134.3 ± 24.0 °C | [3] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methine protons at C2 and C6, and the methylene protons at C3 and C5. The coupling patterns and chemical shifts will differ between the cis and trans isomers, allowing for their differentiation.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (C4), the two methine carbons (C2 and C6), the two methylene carbons (C3 and C5), and the two methyl carbons.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of a ketone carbonyl (C=O) stretch is expected around 1715 cm⁻¹. Additionally, N-H stretching bands (as part of the ammonium salt) will be visible in the region of 2400-3200 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the free base (C₇H₁₃NO) after the loss of HCl.

Applications in Drug Discovery and Development

This compound hydrochloride is not typically an active pharmaceutical ingredient itself but rather a valuable building block for creating more elaborate molecules with therapeutic potential.[3]

-

Central Nervous System (CNS) Agents: The piperidine scaffold is prevalent in drugs targeting the CNS. This intermediate can be used to synthesize compounds that may interact with various neurotransmitter systems, making it valuable for research into treatments for neurological and psychiatric disorders.[3]

-

Kinase Inhibitors: In oncology and neurodegenerative disease research, this compound has been used as a precursor for novel kinase inhibitors.[3] Modifications to the piperidone structure can be made to enhance properties like blood-brain barrier penetration, enabling the development of targeted therapies.[3]

-

Chiral Scaffolding: The inherent chirality of this compound makes it an attractive starting material for stereoselective syntheses.[8] Introducing chiral piperidine scaffolds into drug candidates can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[8]

Experimental Protocols

The following section provides a generalized, step-by-step protocol for the synthesis and characterization of this compound hydrochloride.

Protocol 1: Synthesis of this compound Hydrochloride

Objective: To synthesize this compound hydrochloride from 2,6-dimethylpiperidine.

Materials:

-

2,6-dimethylpiperidine

-

Suitable oxidizing agent (e.g., ruthenium-based catalyst with a co-oxidant)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,6-dimethylpiperidine in the chosen organic solvent (e.g., DCM).

-

Oxidation: Add the oxidizing agent to the solution. The reaction may need to be cooled in an ice bath depending on the oxidant's reactivity. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Once the reaction is complete, quench the reaction appropriately (e.g., by adding a reducing agent like sodium thiosulfate if a strong oxidant was used). Extract the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

-